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Introduction

Carbapenems are a class of B-lactam antibiotics with a broad spectrum of activity, often
reserved as the last line of defense against multidrug-resistant bacterial infections. However,
the emergence and global dissemination of carbapenem resistance pose a significant threat to
public health. One of the primary mechanisms of carbapenem resistance is the enzymatic
degradation of these antibiotics by carbapenemases. These enzymes are categorized into four
Ambler classes: A, B, C, and D. Class B metallo-3-lactamases (MBLS) are of particular concern
due to their ability to hydrolyze all B-lactams except monobactams and the absence of clinically
available inhibitors.

Among the MBLs, the Verona integron-encoded metallo-f-lactamase (VIM) family is one of the
most widespread. VIM-2, a variant of the VIM family, is a clinically significant enzyme that
confers high-level resistance to carbapenems in various Gram-negative pathogens, including
Pseudomonas aeruginosa, Acinetobacter baumannii, and members of the Enterobacteriaceae
family. This guide provides a detailed technical overview of the role of VIM-2 in carbapenem
resistance, focusing on its mechanism, genetics, detection, and clinical implications.

Mechanism of Action

VIM-2 is a zinc-dependent enzyme that catalyzes the hydrolysis of the (-lactam ring in
carbapenems and other 3-lactam antibiotics. The active site of VIM-2 contains one or two zinc
ions (Zn2*) that are crucial for its catalytic activity. These zinc ions coordinate with water
molecules and key amino acid residues, facilitating a nucleophilic attack on the carbonyl
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carbon of the B-lactam ring. This leads to the opening of the ring and inactivation of the
antibiotic. The catalytic mechanism involves the deprotonation of a water molecule by a zinc-
bound hydroxide ion, which then acts as the nucleophile.

The substrate profile of VIM-2 is broad, encompassing penicillins, cephalosporins, and
carbapenems. It exhibits high hydrolytic efficiency against carbapenems, leading to clinically
significant resistance.
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Figure 1: Simplified signaling pathway of VIM-2 catalyzed carbapenem hydrolysis.

Genetics and Dissemination

The gene encoding VIM-2, blaVIM-2, is typically located on mobile genetic elements, primarily
Class 1 integrons, which are themselves often embedded within transposons and plasmids.
This genetic arrangement facilitates the horizontal transfer of blaVIM-2 between different
bacterial species and strains, contributing to its rapid and widespread dissemination. The
blaVIM-2 gene cassette is usually found downstream of a promoter sequence within the
integron, ensuring its expression. The association with plasmids that carry multiple other
resistance genes often results in a multidrug-resistant phenotype in bacteria harboring blaVIM-
2.
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Figure 2: Common genetic arrangement of the blaVIM-2 gene within a Class 1 integron.

Enzyme Kinetics and Substrate Profile

The hydrolytic efficiency of VIM-2 against various (3-lactam antibiotics can be quantified by
determining its kinetic parameters, kcat (turnover number) and Km (Michaelis constant). The
ratio kcat/Km represents the catalytic efficiency of the enzyme. VIM-2 demonstrates high
catalytic efficiency against a wide range of B-lactams, particularly carbapenems.

Antibiotic Km (pM) kcat (s™?) kcat/Km (pM—*s~?)
Imipenem 10-50 50 - 200 1-20

Meropenem 20 - 100 100 - 400 1-20

Doripenem 15-60 80 - 300 15-20

Ertapenem 5-25 20 - 100 1-20

Ceftazidime 200 - 500 50 - 150 0.1-0.75

Cefepime 150 - 400 40 - 120 0.1-0.8

Note: The values presented are approximate ranges compiled from various studies and can
vary depending on the experimental conditions.

Clinical Significance and Epidemiology

Infections caused by VIM-2-producing organisms are associated with increased morbidity and
mortality, longer hospital stays, and higher healthcare costs. The therapeutic options for
treating these infections are severely limited, often necessitating the use of older, more toxic
drugs like colistin or combination therapies.

The prevalence of blaVIM-2 varies geographically. It is endemic in certain regions, particularly
in Southern Europe, Asia, and Latin America. The gene has been identified in a wide range of
clinical isolates, highlighting its successful spread across different ecological niches.
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Geographical Region

Reported Prevalence of blavVIM-2 in
Carbapenem-Resistant Isolates

Southern Europe

High

Southeast Asia

Moderate to High

Latin America

Moderate

North America

Low but increasing

Middle East

Moderate

Detection of VIM-2-Mediated Resistance

The accurate and rapid detection of VIM-2-producing bacteria is crucial for appropriate patient
management and infection control. Detection methods can be broadly categorized into

phenotypic and genotypic assays.

Clinical Sample
(e.g., blood, urine)

'

Bacterial Culture and
Antimicrobial Susceptibility Testing

Carbapenem-Resistant Isolate

Phenotypic Tests
(e.g., Carba NP, mCIM)

VIM-2 Positive

Genotypic Tests
(e.g., PCR, Sequencing)

VIM-2 Negative
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 To cite this document: BenchChem. [The Role of VIM-2 in Carbapenem Resistance: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12421418#role-of-vim-2-in-carbapenem-resistance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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